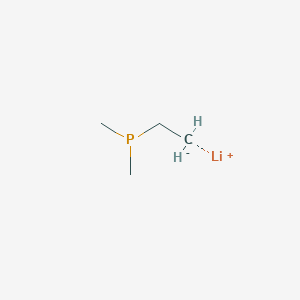
lithium;ethyl(dimethyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;ethyl(dimethyl)phosphane is a tertiary phosphine compound characterized by the presence of a lithium atom bonded to an ethyl group and a dimethylphosphane group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(dimethyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of ethylmagnesium bromide with dimethylchlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs large-scale organometallic reactions. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Lithium;ethyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Catalysts like palladium or platinum are employed to facilitate addition reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Addition: Phosphine adducts with alkenes or alkynes.
科学的研究の応用
Lithium;ethyl(dimethyl)phosphane has a wide range of applications in scientific research:
作用機序
The mechanism of action of lithium;ethyl(dimethyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate various catalytic cycles. The compound’s interaction with molecular targets, such as enzymes or metal ions, often involves the formation of stable complexes that modulate the activity of the target .
類似化合物との比較
Similar Compounds
Lithium;dimethylphosphane: Similar structure but lacks the ethyl group.
Lithium;ethyl(diphenyl)phosphane: Contains phenyl groups instead of methyl groups.
Lithium;ethyl(diethyl)phosphane: Contains ethyl groups instead of methyl groups.
Uniqueness
Lithium;ethyl(dimethyl)phosphane is unique due to its specific combination of ethyl and dimethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
特性
CAS番号 |
74952-82-2 |
|---|---|
分子式 |
C4H10LiP |
分子量 |
96.1 g/mol |
IUPAC名 |
lithium;ethyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H10P.Li/c1-4-5(2)3;/h1,4H2,2-3H3;/q-1;+1 |
InChIキー |
XARXMXLGYVNCSF-UHFFFAOYSA-N |
正規SMILES |
[Li+].CP(C)C[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


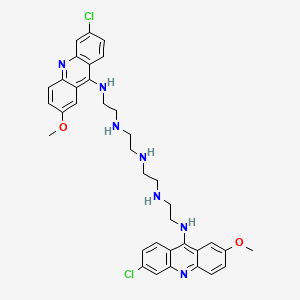
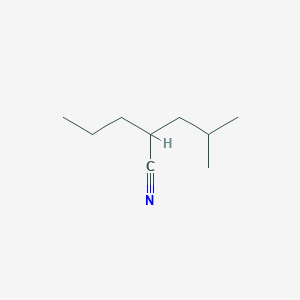


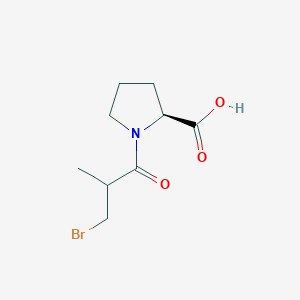
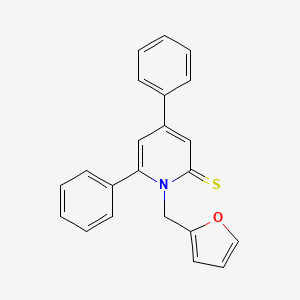
![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

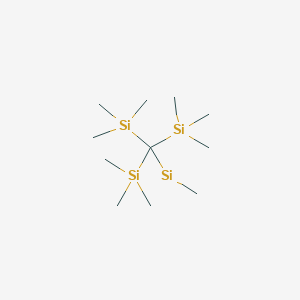

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
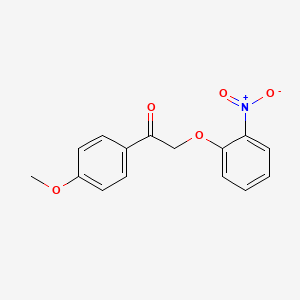
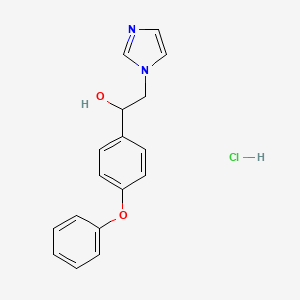
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
